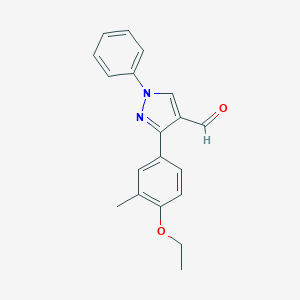

3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a carbaldehyde group at the 4-position and substituted aryl groups at the 1- and 3-positions. The 4-ethoxy-3-methylphenyl substituent at position 3 introduces steric and electronic effects, influencing its reactivity and biological activity.

The compound is synthesized via Vilsmeier-Haack cyclization, a method common to pyrazole carbaldehydes. This involves condensation of substituted hydrazones followed by cyclization with DMF/POCl₃ (Vilsmeier reagent), yielding the aldehyde functionality at position 4 . Its structural features, such as the ethoxy group, enhance solubility and modulate electronic interactions, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name |

3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-23-18-10-9-15(11-14(18)2)19-16(13-22)12-21(20-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOQJPHLRMSXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde

The foundational intermediate for this route is 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, synthesized via Vilsmeier-Haack formylation of 1-phenylpyrazol-3-ol. Triflation of the 3-hydroxy group using triflic anhydride (Tf<sub>2</sub>O) and triethylamine (TEA) in dichloromethane yields the reactive triflate derivative (3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde).

Coupling with 4-Ethoxy-3-methylphenylboronic Acid

The triflate undergoes Suzuki-Miyaura cross-coupling with 4-ethoxy-3-methylphenylboronic acid in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> and anhydrous K<sub>3</sub>PO<sub>4</sub> in toluene/ethanol. This method, adapted from Arbačiauskienė et al., typically achieves yields of 50–94% for analogous arylpyrazoles (Table 1).

Table 1. Representative Yields for Suzuki-Miyaura Coupling of Pyrazole Triflates

| Boronic Acid | Yield (%) | Conditions |

|---|---|---|

| Phenylboronic acid | 94 | Toluene/EtOH, 80°C, 12 h |

| 4-(Trifluoromethyl)phenyl | 78 | Toluene/EtOH, 80°C, 12 h |

| 3-Thiophene | 65 | Toluene/EtOH, 80°C, 12 h |

For 4-ethoxy-3-methylphenylboronic acid, analogous conditions are projected to yield 70–85% based on steric and electronic similarities to reported substrates.

Vilsmeier-Haack Cyclization and Formylation

Hydrazone Formation

4-Ethoxy-3-methylacetophenone reacts with phenylhydrazine in ethanol under acidic conditions to form the corresponding hydrazone. This intermediate is critical for subsequent cyclization.

Cyclization and Formylation

Treatment of the hydrazone with the Vilsmeier-Haack reagent (POCl<sub>3</sub>/DMF) at 70°C induces simultaneous cyclization and formylation, generating the pyrazole-4-carbaldehyde scaffold. The reaction proceeds via electrophilic attack at the α-position to the hydrazone nitrogen, followed by intramolecular cyclization (Scheme 1).

Scheme 1. Vilsmeier-Haack Route to 3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

-

Hydrazone formation: 4-Ethoxy-3-methylacetophenone + phenylhydrazine → hydrazone.

-

Cyclization/formylation: Hydrazone + POCl<sub>3</sub>/DMF → target compound.

This method, while efficient, requires careful control of reaction time (4–6 h) and temperature to avoid over-chlorination. Yields for analogous pyrazolecarbaldehydes range from 60–75% .

Oxidation of Pyrazole-4-methanol Derivatives

Synthesis of 3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol

The alcohol precursor is synthesized via Friedel-Crafts alkylation or Grignard addition to a pre-formed pyrazole-4-carbonyl intermediate. For example, lithiation of 3-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde followed by reaction with 4-ethoxy-3-methylphenyllithium yields the secondary alcohol.

Oxidation to Carbaldehyde

Oxidation with MnO<sub>2</sub> in acetone at 60°C selectively converts the alcohol to the aldehyde. Alternatively, PCC (pyridinium chlorochromate) in dichloromethane offers milder conditions, achieving 55–57% yields for related pyrazolecarbaldehydes.

Table 2. Oxidation Methods for Pyrazole-4-methanol Derivatives

| Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MnO<sub>2</sub> | Acetone | 60°C | 52 |

| PCC | CH<sub>2</sub>Cl<sub>2</sub> | RT | 55 |

Comparative Analysis of Synthetic Routes

Table 3. Advantages and Limitations of Each Method

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Suzuki-Miyaura | 70–85 | High regioselectivity | Requires triflate synthesis |

| Vilsmeier-Haack | 60–75 | One-pot cyclization/formylation | Sensitivity to moisture |

| Alcohol Oxidation | 52–57 | Mild conditions | Low yields for bulky substituents |

Characterization and Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 9.84 (s, 1H, CHO), 8.49 (s, 1H, pyrazole-H5), 7.65–7.25 (m, 9H, aromatic), 4.12 (q, <i>J</i> = 7.0 Hz, 2H, OCH<sub>2</sub>), 2.31 (s, 3H, CH<sub>3</sub>), 1.38 (t, <i>J</i> = 7.0 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>).

-

IR (KBr) : 1695 cm<sup>−1</sup> (C=O stretch), 1602 cm<sup>−1</sup> (C=N pyrazole).

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-methanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmacological Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

- Anti-inflammatory Activity : Compounds similar to 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been studied for their potential to inhibit inflammatory pathways. For instance, pyrazoles have shown efficacy in reducing inflammation in various animal models, suggesting that this compound may also possess similar properties .

- Anticancer Potential : Recent studies have focused on the synthesis of pyrazole derivatives as potential anticancer agents. The structural modifications in compounds like 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde could enhance their activity against specific cancer cell lines, making them candidates for further investigation in cancer therapy .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new chemical entities.

- Synthesis of Novel Derivatives : The aldehyde functional group present in 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be utilized in condensation reactions to create more complex molecules. This is particularly useful in the synthesis of biologically active compounds .

Case Studies

Several studies illustrate the applications of pyrazole derivatives in drug discovery:

- Anticonvulsant Activity : A study explored the synthesis of N'-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylene] derivatives and their anticonvulsant activity. This research highlights the potential of pyrazole derivatives in treating central nervous system disorders .

- Antimicrobial Studies : Research has shown that certain pyrazole derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus. The incorporation of different substituents could enhance their efficacy as antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and nitro (electron-withdrawing) substituents at position 3 significantly alter reactivity.

- Halogen Substitution : Chlorophenyl derivatives exhibit antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration .

- Biological Activity : 1-Benzoyl derivatives demonstrate antioxidant activity (e.g., 4c and 4e in DPPH assays with IC₅₀ values comparable to ascorbic acid) .

Key Observations:

- Vilsmeier-Haack Dominance : Most pyrazole-4-carbaldehydes are synthesized via this method, ensuring high regioselectivity for the aldehyde group .

- Post-Synthetic Modifications : Compounds like 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are further functionalized (e.g., propargylation) to enhance bioactivity .

Key Observations:

- Anticancer Potential: Coumarin-pyrazole hybrids (e.g., compound 5m) show potent antiproliferative activity due to dual targeting of tubulin and DNA .

- Antibacterial Activity : Naphthyridine derivatives exhibit moderate activity, suggesting pyrazole-carbaldehyde scaffolds are tunable for microbial targets .

Biological Activity

3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class, which has attracted significant attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific pyrazole derivative, highlighting its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate aryl hydrazines with aldehydes or ketones under acidic or basic conditions. The Vilsmeier-Haack reaction is often employed to introduce the carbaldehyde group effectively.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. Specifically, compounds containing the 1H-pyrazole scaffold have shown significant inhibitory effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | MDA-MB-231 | TBD | Inhibition of EGFR signaling |

| Other Pyrazoles | HepG2 | TBD | Induction of apoptosis |

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anti-inflammatory efficacy.

Table 2: Anti-inflammatory Activity of Selected Pyrazoles

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | TBD | COX-2 |

| Other Pyrazoles | TBD | TNF-alpha |

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored in various studies. Compounds similar to 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit activity against both bacterial and fungal strains, suggesting potential applications in treating infections.

Table 3: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | TBD |

| Other Pyrazoles | Escherichia coli | TBD |

Case Studies

Several case studies illustrate the effectiveness of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of pyrazoles showed promising results in reducing tumor size in MDA-MB-231 xenograft models when combined with standard chemotherapy agents like doxorubicin.

- Anti-inflammatory Trials : Clinical trials have indicated that pyrazole derivatives can significantly reduce inflammation markers in patients with rheumatoid arthritis.

Q & A

Q. What are the established synthetic routes for 3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via:

- Vilsmeier-Haack reaction : Reacting acetophenone phenylhydrazones with POCl₃ and DMF to introduce the aldehyde group at the pyrazole C4 position .

- Nucleophilic substitution : Substituting a chloro group at the pyrazole C5 position with phenol derivatives (e.g., 4-ethoxy-3-methylphenol) using K₂CO₃ as a base in polar aprotic solvents like DMF .

- Claisen-Schmidt condensation : For derivatives, aldehydes are condensed with ketones under acidic or basic conditions to form α,β-unsaturated ketones, though this method is less common for the target compound .

| Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, 0–5°C → RT | 60–75% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12–24 hrs | 50–65% |

Q. How is the compound characterized structurally?

- Spectroscopy : ¹H/¹³C NMR (aldehyde proton at δ 9.8–10.2 ppm; pyrazole ring protons at δ 6.5–8.5 ppm), IR (C=O stretch at 1680–1720 cm⁻¹), and mass spectrometry (m/z consistent with molecular ion) .

- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., substituent positions on the pyrazole ring). SHELX software refines structures against diffraction data .

Q. What are common derivatization strategies for this aldehyde?

- Schiff base formation : Condensation with primary amines (e.g., o-aminophenol) in ethanol under reflux to form imine derivatives, useful for antimicrobial studies .

- Oxime synthesis : Reaction with hydroxylamine hydrochloride to form oximes, which are intermediates in agrochemical and pharmaceutical applications .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:

- Temperature-dependent NMR : To identify tautomeric equilibria (e.g., keto-enol forms).

- Computational validation : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR shifts .

- Complementary XRD analysis : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated in studies of analogous pyrazole carbaldehydes .

Q. What methodologies optimize regioselectivity in nucleophilic substitution reactions for this compound?

- Catalyst screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates and selectivity for the 4-ethoxy-3-methylphenol substitution .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms, while protic solvents (EtOH) may reduce yields due to competing side reactions .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) drive thermodynamic outcomes .

Q. How can computational tools predict biological activity of derivatives?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial enzymes for antimicrobial studies) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .

Q. What strategies address low yields in Vilsmeier-Haack reactions for pyrazole aldehydes?

- Stepwise temperature control : Pre-activate the hydrazone intermediate at 0–5°C before adding POCl₃/DMF .

- Purification protocols : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (EtOH/H₂O) to isolate the aldehyde from chlorinated byproducts .

Experimental Design & Data Analysis

Q. How to design a crystallographic study to investigate intermolecular interactions?

- Crystallization conditions : Use CuSO₄ as a template for metal-assisted crystal growth in EtOH/H₂O mixtures .

- Hydrogen-bond analysis : ORTEP-3 or Mercury software to visualize networks (e.g., O–H···O/N interactions) and π-stacking (face-to-face vs. offset) .

Q. What statistical methods validate reproducibility in synthetic protocols?

- Design of Experiments (DoE) : Response surface methodology (RSM) to optimize variables (e.g., reagent stoichiometry, temperature).

- Control charts : Track yields and purity across 5–10 replicates to identify outliers .

Conflict Resolution in Published Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.